molecular formula C22H14Cl3F3N2O4 B15030145 5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B15030145
M. Wt: 533.7 g/mol
InChI Key: PTFOVOBVFXEMIF-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidin-2(1H)-one class, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The structure includes:

  • 4-Chlorobenzoyl group: Aromatic substituent with electron-withdrawing chlorine, enhancing stability and influencing intermolecular interactions.
  • 5-(3,4-Dichlorophenyl)-2-furyl moiety: A furan ring substituted with a dichlorinated phenyl group, contributing to steric bulk and electronic modulation.
  • Trifluoromethyl (CF₃) group: A strong electron-withdrawing group that increases lipophilicity and metabolic resistance.
  • Hydroxy group: Potential hydrogen-bond donor, critical for solubility and biological interactions.

Properties

Molecular Formula

C22H14Cl3F3N2O4

Molecular Weight

533.7 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C22H14Cl3F3N2O4/c23-12-4-1-10(2-5-12)19(31)17-18(29-20(32)30-21(17,33)22(26,27)28)16-8-7-15(34-16)11-3-6-13(24)14(25)9-11/h1-9,17-18,33H,(H2,29,30,32)

InChI Key

PTFOVOBVFXEMIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Chlorobenzoyl; 5-(3,4-dichlorophenyl)-2-furyl; CF₃ C₂₂H₁₄Cl₃F₃N₂O₃ ~539.73 High lipophilicity (CF₃), strong halogen bonding (Cl)
4-Chlorobenzoyl; 5-(2-nitrophenyl)-2-furyl; CF₃ C₂₂H₁₅ClF₃N₃O₆ 509.82 Nitro group enhances reactivity; lower molecular weight
Benzoyl; 4-fluorophenyl; CF₃ C₁₈H₁₄F₄N₂O₂ 394.32 Fluorine improves bioavailability; reduced steric bulk
(4h) 4-Methoxybenzoyl; 4-chlorophenyl; CF₃ C₁₉H₁₆ClF₃N₂O₄ 428.79 Methoxy group increases electron density; moderate yield (80%)

Electronic and Steric Effects

  • Target vs.
  • Target vs. : The 4-fluorophenyl substituent () reduces steric hindrance compared to the dichlorophenyl-furyl group in the target, possibly enhancing binding pocket accessibility in biological targets .
  • Target vs. : The 4-methoxybenzoyl group () provides electron-donating effects, contrasting with the electron-withdrawing 4-chlorobenzoyl in the target. This could alter π-π stacking interactions in protein binding .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in all compounds enhances logP values, favoring membrane permeability. The target compound’s dichlorophenyl-furyl group further increases hydrophobicity compared to ’s fluorophenyl.
  • Solubility: Hydroxy and carbonyl groups in the tetrahydropyrimidinone core improve aqueous solubility, but bulky substituents (e.g., dichlorophenyl in the target) may counteract this effect.

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